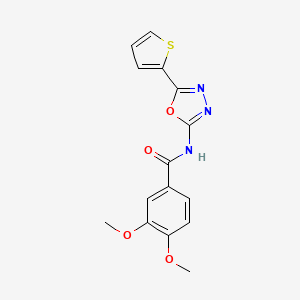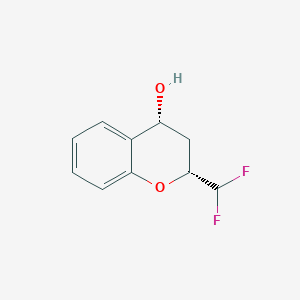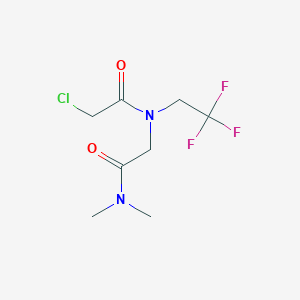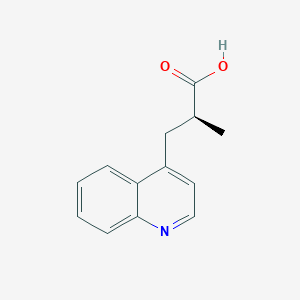![molecular formula C8H14ClN B2914684 Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride CAS No. 81089-81-8](/img/structure/B2914684.png)
Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride: is a chemical compound with the molecular formula C8H13N. It is a derivative of the cyclopentane ring system, characterized by its unique three-dimensional structure.
作用機序
Mode of Action
Some related compounds have shown antimicrobial activity . They interact with bacterial cells, disrupting essential processes and leading to cell death .
Biochemical Pathways
Related compounds have been shown to interfere with bacterial cell wall synthesis, protein synthesis, and dna replication .
Result of Action
Related compounds have demonstrated antimicrobial effects, leading to the death of bacterial cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C or Raney nickel, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas, Pd/C, Raney nickel, high pressure.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including bacterial infections and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
類似化合物との比較
Azanorbornene: Similar in structure but differs in the nitrogen atom placement.
Piperidine: A bio-isosteric compound with different ring size and properties.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting different biological activities.
Uniqueness: Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride is unique due to its specific three-dimensional structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-5-2-7-6(1)4-9-8(7)3-5;/h5-9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUYMCUTNDQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1CNC3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2914605.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2914608.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2914612.png)
![1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2914615.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride](/img/structure/B2914616.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2914618.png)



![2-((difluoromethyl)sulfonyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2914623.png)

